3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one
Description
3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a triazole ring, a pyrrolidine ring, and a heptanone chain
Properties
IUPAC Name |
3-ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-3-5-6-13(4-2)9-16(22)19-8-7-15(11-19)20-10-14(12-21)17-18-20/h10,13,15,21H,3-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUVFAFLFQNCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(=O)N1CCC(C1)N2C=C(N=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a , involving an aldehyde, an amine, and a ketone.
Coupling of the Rings: The triazole and pyrrolidine rings are then coupled using a suitable linker, often through nucleophilic substitution reactions.
Introduction of the Heptanone Chain: The final step involves the addition of the heptanone chain, which can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products
Oxidation: 3-Ethyl-1-[3-[4-(carboxyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one.
Reduction: 3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-ol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one: Similar structure but lacks the ethyl group.
3-Ethyl-1-[3-[4-(methyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one: Similar structure but has a methyl group instead of a hydroxymethyl group.
Uniqueness
3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one is unique due to the presence of both the ethyl and hydroxymethyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
